molecular formula C19H23N5O B12229666 5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile

5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B12229666
M. Wt: 337.4 g/mol
InChI Key: CTOYDYYCATUWCY-UHFFFAOYSA-N
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Description

5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a nitrile group

Preparation Methods

The synthesis of 5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, including the formation of the pyridazine and pyrrolidine rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the pyridazine and pyrrolidine rings allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group and the aromatic rings can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of 5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile include:

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

5-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C19H23N5O/c1-19(2,3)17-6-7-18(23-22-17)25-13-14-8-9-24(12-14)16-5-4-15(10-20)21-11-16/h4-7,11,14H,8-9,12-13H2,1-3H3

InChI Key

CTOYDYYCATUWCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=CN=C(C=C3)C#N

Origin of Product

United States

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